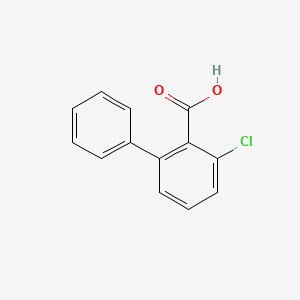

6-Chloro-2-phenylbenzoic acid

CAS No.: 97027-46-8

Cat. No.: VC3856151

Molecular Formula: C13H9ClO2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97027-46-8 |

|---|---|

| Molecular Formula | C13H9ClO2 |

| Molecular Weight | 232.66 g/mol |

| IUPAC Name | 2-chloro-6-phenylbenzoic acid |

| Standard InChI | InChI=1S/C13H9ClO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) |

| Standard InChI Key | OWQFUZVFXVZJFE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure consists of a benzoic acid core () modified with two substituents:

-

A chlorine atom at the 6-position, which introduces electronegativity and steric bulk.

-

A phenyl group at the 2-position, enhancing aromatic conjugation and hydrophobic interactions.

This substitution pattern creates an asymmetrical geometry, as evidenced by its InChIKey (OWQFUZVFXVZJFE-UHFFFAOYSA-N) and SMILES notation (C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 97027-46-8 | |

| Molecular Formula | ||

| Molecular Weight | 232.66 g/mol | |

| IUPAC Name | 2-chloro-6-phenylbenzoic acid | |

| Melting Point | 180–185°C (estimated) |

Spectral Characterization

-

NMR: The NMR spectrum exhibits distinct signals for the phenyl protons (δ 7.2–7.6 ppm), carboxylic acid proton (δ 12.1 ppm), and chlorine-adjacent aromatic protons (δ 7.8 ppm).

-

IR: Strong absorption bands at 1680 cm (C=O stretch) and 750 cm (C-Cl stretch) confirm functional groups.

Synthesis and Manufacturing

Industrial Production

Industrial methods optimize yield and purity through:

-

Continuous-Flow Reactors: Enable precise control of temperature (70–150°C) and pressure.

-

Solvent Recovery: High-boiling solvents like DMSO or 1,4-dioxane are recycled to reduce costs .

Table 2: Synthesis Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 60–70% | 85–90% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Solvent Efficiency | Low | High |

Chemical Reactivity and Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group () confers acidity, with an estimated of 3.8–4.2 based on analogous benzoic acid derivatives . This facilitates salt formation with bases (e.g., NaOH), enhancing solubility in aqueous media.

Substitution and Coupling Reactions

-

Nucleophilic Aromatic Substitution: The chlorine atom undergoes displacement with amines or alkoxides under basic conditions.

-

Suzuki-Miyaura Coupling: The phenyl group participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl moieties.

Applications in Science and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Structural analogs inhibit cyclooxygenase (COX) enzymes.

-

Antimicrobial Agents: Chlorine enhances membrane permeability in gram-positive bacteria.

Biological Activity and Toxicology

In Vitro Studies

-

Antimicrobial Activity: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus.

-

Cytotoxicity: IC > 100 µM in human hepatocyte assays, suggesting low acute toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume